Active Metabolite Glucocorticoid Receptor Binding Affinity vs. Budesonide and Dexamethasone
The active metabolite des-CIC exhibits a relative binding affinity (RBA) of 1212 at the rat lung glucocorticoid receptor, compared with budesonide RBA = 905 and the dexamethasone reference standard (RBA = 100); the parent compound ciclesonide shows only RBA = 12, confirming that on-site activation yields a receptor affinity exceeding that of budesonide by approximately 1.34-fold [1]. In absolute terms, ciclesonide has a Ki of 37 nM, while its active metabolite des-CIC has a Ki of 0.31 nM — a 120-fold improvement in binding affinity .
| Evidence Dimension | Relative binding affinity (RBA) at rat glucocorticoid receptor (dexamethasone = 100) |
|---|---|
| Target Compound Data | Ciclesonide (parent): RBA = 12; Des-CIC (active metabolite): RBA = 1212, Ki = 0.31 nM |
| Comparator Or Baseline | Budesonide: RBA = 905; Dexamethasone: RBA = 100 (reference standard); Ciclesonide parent: Ki = 37 nM |
| Quantified Difference | Des-CIC RBA exceeds budesonide by ~34% (1212 vs. 905); Des-CIC Ki is 120-fold lower than ciclesonide parent Ki (0.31 vs. 37 nM) |
| Conditions | Competitive radioligand binding assay using rat lung glucocorticoid receptor, protease inhibitors PMSF/DFP present |
Why This Matters
The 120-fold affinity gain upon metabolic activation ensures that receptor engagement is spatially confined to lung tissue expressing the requisite esterases, reducing off-target systemic glucocorticoid activity relative to directly active comparators.
- [1] Stoeck, M., et al. (2004). In vitro and in vivo anti-inflammatory activity of the new glucocorticoid ciclesonide. Journal of Pharmacology and Experimental Therapeutics, 309(1), 249–258. View Source
